2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to interact with certain biological targets, which makes it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Anticonvulsant Activity
Compounds with the imidazole structure, such as omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, have been synthesized and evaluated for their anticonvulsant activity. The most active compound in this series was found to be 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, indicating that modifications on the imidazole ring can significantly impact biological activity (Aktürk et al., 2002).
Antimicrobial and Antioxidant Properties
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. This suggests that acetamide derivatives, especially when part of coordination complexes, could exhibit potent antioxidant and possibly antimicrobial activities (Chkirate et al., 2019).
Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity. Some derivatives demonstrated considerable anticancer activity against various cancer cell lines, suggesting that structural analogs of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide might also have potential antitumor applications (Yurttaş et al., 2015).
Insecticidal Activity
The synthesis of innovative heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, highlights the potential insecticidal properties of thiadiazole derivatives. This suggests that related compounds, including those with imidazole and acetamide groups, might offer valuable insecticidal qualities (Fadda et al., 2017).
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-16-10-8-15(9-11-16)23-13-12-21-20(23)27-14-19(24)22-17-6-4-5-7-18(17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHFZQTIHKDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide |
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